molecular formula C26H38Cl2N8O6 B1436117 Z-Lys-Arg-pNA 2HCl CAS No. 201847-59-8

Z-Lys-Arg-pNA 2HCl

Cat. No. B1436117
CAS RN: 201847-59-8
M. Wt: 629.5 g/mol
InChI Key: UJDMCMLYHJMXEG-IXOXMDGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Lys-Arg-pNA 2HCl, also known as Z-KR-pNA, is a chemical compound with the CAS number 108318-37-2 . It is used as a colorimetric plasmin substrate .


Chemical Reactions Analysis

Z-Lys-Arg-pNA 2HCl is a synthetic peptide that reacts with proteolytic enzymes under formation of color or fluorescence which can be followed spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .

Scientific Research Applications

Bioconjugation and Protein Conjugates

A study by Yamaguchi et al. (2016) highlights the genetic encoding of Z-Lysine (ZLys) for creating chemical and light-induced protein conjugates. This involves the incorporation of a novel Z-lysine derivative into proteins, demonstrating the applicability for creating versatile protein conjugates through specific bio-orthogonal chemistry. The study underscores the potential of Z-Lys scaffolds in accommodating multiple reactive groups useful for protein conjugation, providing a foundation for developing innovative therapeutic and diagnostic applications (Yamaguchi et al., 2016).

Peptide Nucleic Acids (PNAs) and Biosensors

Research into PNAs, which are nucleic acid analogs with a neutrally charged peptide backbone, reveals their potential as highly stable biological probes for protein analysis. Modifications, such as the addition of amino acids to the PNA backbone, can enhance water-solubility and cell permeability, affecting the interaction between PNA and proteins. This is particularly relevant for the development of high-performance affinity biosensors. Studies by Wang et al. (2018) on amino acid-modified PNAs emphasize their utility in rapidly assessing the binding affinity and specificity of PNAs to proteins, showcasing the significance of PNA modifications in designing effective biosensors (Wang et al., 2018).

Lysine-based Dendrimers

Sheveleva et al. (2019) explored lysine dendrimers, particularly focusing on the gene delivery properties of dendrimers modified with arginine residues. The study presents the synthesis of a new lysine-based dendrimer with double arginine residues, offering insights into its structure and potential implications for enhancing the efficiency of gene delivery systems. This research contributes to the understanding of how specific amino acid modifications can impact the physical properties and biological interactions of dendrimers (Sheveleva et al., 2019).

Mechanism of Action

Target of Action

Z-Lys-Arg-pNA 2HCl is a chromogenic substrate that is primarily targeted towards serine proteases involved in coagulation and fibrinolysis . The primary targets of this compound are enzymes such as Factor Xa and thrombin .

Mode of Action

The mode of action of Z-Lys-Arg-pNA 2HCl involves the cleavage of the substrate by the target enzyme. This cleavage results in the release of p-nitroaniline (pNA), a chromophore that absorbs light at a wavelength of 405 nm . The intensity of the color change is proportional to the enzymatic activity of the target enzyme .

Biochemical Pathways

Z-Lys-Arg-pNA 2HCl is involved in the coagulation and fibrinolysis pathways. These pathways are critical for blood clotting and the subsequent breakdown of clots. The enzymatic activity of Factor Xa and thrombin, which are key enzymes in these pathways, can be measured using Z-Lys-Arg-pNA 2HCl .

Result of Action

The cleavage of Z-Lys-Arg-pNA 2HCl by target enzymes results in a color change that can be measured spectrophotometrically. This allows for the quantification of the enzymatic activity of the target enzymes, providing valuable information about coagulation and fibrinolysis processes .

Action Environment

The action of Z-Lys-Arg-pNA 2HCl is influenced by the assay environment. Factors such as pH, temperature, and the presence of other proteins can affect the efficiency of substrate cleavage and the resulting color change . Therefore, it is crucial to maintain optimal assay conditions to ensure accurate measurement of enzymatic activity.

Safety and Hazards

While the specific safety data sheet for Z-Lys-Arg-pNA 2HCl is not available, similar compounds are typically handled with care to avoid dust formation and inhalation . They should be used in a well-ventilated area and contact with skin and eyes should be avoided .

Future Directions

Z-Lys-Arg-pNA 2HCl and similar compounds are seeing a rising interest in research, particularly as targets for antithrombotic drug development . They are also used in quality control of pharmaceutical and other preparations .

properties

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N8O6.2ClH/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39;;/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30);2*1H/t21-,22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDMCMLYHJMXEG-IXOXMDGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys-Arg-pNA 2HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Lys-Arg-pNA 2HCl
Reactant of Route 2
Z-Lys-Arg-pNA 2HCl
Reactant of Route 3
Z-Lys-Arg-pNA 2HCl
Reactant of Route 4
Reactant of Route 4
Z-Lys-Arg-pNA 2HCl
Reactant of Route 5
Reactant of Route 5
Z-Lys-Arg-pNA 2HCl
Reactant of Route 6
Reactant of Route 6
Z-Lys-Arg-pNA 2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.